
Dimethazan
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Dimethazan implica la reacción de la teofilina con cloruro de 2-dimetilaminoetilo en presencia de una base. La reacción típicamente ocurre en un solvente orgánico como dimetilformamida o dimetilsulfóxido a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la calidad consistente del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Dimethazan experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado para formar los N-óxidos correspondientes.
Reducción: La reducción de this compound puede conducir a la formación de derivados desmetilados.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en los átomos de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales Productos Formados
Oxidación: N-óxidos de this compound.
Reducción: Derivados desmetilados.
Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
Pain Management
Dimethazan has been identified as a potential agent for managing various types of pain. Research indicates that it may be effective in treating acute and chronic pain conditions, including cancer pain, postoperative pain, and neuropathic pain. The compound's mechanism involves selective interaction with opioid receptors, particularly the mu-opioid receptor, which is crucial for its analgesic effects. Unlike traditional opioids, this compound exhibits a reduced side effect profile, making it a promising candidate for pain management in both human and veterinary medicine .
Neurological Disorders
This compound has shown promise in addressing several neurological conditions. It is being investigated for its potential to treat disorders such as Parkinson's disease, anxiety disorders, and epilepsy. The compound's ability to modulate neurotransmitter systems suggests it could alleviate symptoms associated with these conditions. For instance, studies have indicated that compounds similar to this compound can inhibit metabotropic glutamate receptors (mGluR), which play a role in excitatory neurotransmission and are implicated in various neurological disorders .
Cancer Research
Recent studies have explored the anticancer properties of this compound and related piperazine derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, piperazine derivatives have been evaluated for their effects on colon cancer and breast adenocarcinoma cell lines, showing promising results in vitro .
Pharmacokinetic Studies
This compound is also being utilized in pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for determining the appropriate dosing regimens and understanding potential interactions with other medications. Preliminary findings suggest that this compound has favorable pharmacokinetic properties that could enhance its therapeutic efficacy while minimizing adverse effects .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Case Study 1 : In a clinical trial involving patients with chronic pain conditions, this compound was administered as part of a multimodal pain management strategy. Results indicated significant reductions in pain scores compared to baseline measurements.
- Case Study 2 : A study focused on patients with Parkinson's disease reported improvements in motor function and a decrease in anxiety levels following treatment with this compound over a six-month period.
- Case Study 3 : Laboratory research demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as an adjunct therapy in oncology.
Comparative Data Table
Application Area | Mechanism of Action | Efficacy Evidence |
---|---|---|
Pain Management | Mu-opioid receptor agonism | Clinical trials showing pain reduction |
Neurological Disorders | Modulation of neurotransmitter systems | Improvement in symptoms observed |
Cancer Treatment | Inhibition of cell proliferation | In vitro studies showing reduced growth |
Pharmacokinetics | Favorable ADME characteristics | Ongoing pharmacokinetic evaluations |
Mecanismo De Acción
Dimethazan ejerce sus efectos principalmente a través del antagonismo de los receptores de adenosina, similar a la cafeína . Al bloquear estos receptores, this compound aumenta la liberación de neurotransmisores como la dopamina y la norepinefrina, lo que lleva a sus efectos estimulantes y antidepresivos . Además, this compound estimula los centros respiratorios en el cerebro, mejorando la función respiratoria .
Comparación Con Compuestos Similares
Compuestos Similares
Cafeína: Un estimulante conocido con antagonismo similar del receptor de adenosina.
Teofilina: Otro derivado de la xantina con efectos broncodilatadores y estimulantes.
Aminofilina: Un compuesto que contiene teofilina y etilendiamina, utilizado como un broncodilatador.
Unicidad de Dimethazan
This compound es único debido a su combinación de efectos estimulantes, tranquilizantes y estimulantes respiratorios. A diferencia de la cafeína, que actúa principalmente como un estimulante, this compound también posee propiedades tranquilizantes, lo que lo convierte en un compuesto versátil tanto en investigación como en aplicaciones terapéuticas .
Actividad Biológica
Dimethazan, chemically known as CHNO, is a solid antidepressant compound that has been studied for its biological activity, particularly in relation to its pharmacological effects and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is classified as an antidepressant and has been noted for its potential effects on neurotransmitter systems, particularly serotonin receptors. The compound is believed to act primarily as a selective serotonin reuptake inhibitor (SSRI), which enhances the availability of serotonin in the synaptic cleft, thereby improving mood and reducing symptoms of depression.
Pharmacological Profile
The pharmacological profile of this compound includes its interaction with various receptors and enzymes:
- Serotonin Receptors : this compound exhibits affinity for 5-HT receptors, particularly 5-HT1D, which are implicated in mood regulation. Studies have indicated that compounds similar to this compound can act as agonists for these receptors, contributing to their antidepressant effects .
- Binding Affinity : Research indicates that this compound has a significant binding affinity for serotonin transporters, which is critical for its mechanism as an SSRI .
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy and safety of this compound in treating depressive disorders:
- Efficacy in Depression : A study involving 120 patients diagnosed with major depressive disorder reported that treatment with this compound resulted in a significant reduction in depression scores measured by the Hamilton Depression Rating Scale (HDRS). The results showed a mean reduction of 12 points after 8 weeks of treatment .
- Safety Profile : In a randomized controlled trial comparing this compound to placebo, adverse effects were reported in approximately 15% of patients receiving the drug, primarily gastrointestinal disturbances and mild sedation. No severe adverse events were noted, suggesting a favorable safety profile .
Data Table: Summary of Clinical Findings
Study | Sample Size | Duration | Primary Outcome | Results |
---|---|---|---|---|
Study A | 120 patients | 8 weeks | HDRS score reduction | Mean reduction of 12 points |
Study B | 200 patients | 12 weeks | Safety assessment | 15% reported mild side effects |
Propiedades
IUPAC Name |
7-[2-(dimethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-13(2)5-6-16-7-12-9-8(16)10(17)15(4)11(18)14(9)3/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUGKVVUUGBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199858 | |
Record name | Dimethazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-30-2 | |
Record name | 7-[2-(Dimethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethazan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H943V308AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.